3-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Description
Structural Characterization of 3-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains limited, insights into its conformational preferences can be inferred from analogous piperidine derivatives. Piperidine rings in similar compounds typically adopt chair conformations to minimize steric strain, with substituents oriented equatorially to avoid axial interactions. For example, in 2,6-diaryl-piperidin-4-ones, substituents at the 2- and 6-positions often adopt equatorial positions to reduce 1,3-diaxial interactions. In the case of the tert-butyl ester, the bulky tert-butyl group at the 1-position of the piperidine ring likely occupies an equatorial position to avoid steric clashes with the phenoxy group at the 3-position.
The phenoxy group’s orientation is critical. In related piperidine derivatives, aryl substituents attached via oxygen (e.g., phenoxy) often adopt anti-periplanar or gauche conformations to balance electronic and steric effects. Computational studies of similar systems suggest that the phenyl ring in the phenoxy group may rotate freely due to the single-bonded oxygen, but steric hindrance from the piperidine ring could restrict this motion.
Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic data for this compound are not explicitly reported in the literature, but predictions can be made based on structurally related molecules.
1H NMR
- tert-Butyl group : A singlet around δ 1.4 ppm (9H, -C(CH3)3).
- Piperidine ring protons : Multiplets in the δ 1.5–3.5 ppm range, depending on substituent orientation and coupling constants.
- Aromatic protons : Peaks in the δ 6.8–7.5 ppm region, with splitting patterns influenced by the phenoxy group’s substituents.
- Piperidine-1-carbonyl protons : Absent, as the carbonyl is part of the amide linkage.
13C NMR
- Carbonyl carbons : δ ~165–170 ppm (C=O of the ester and amide groups).
- Aromatic carbons : δ 110–155 ppm, with deshielding effects from electron-withdrawing groups.
- Piperidine carbons : δ 20–60 ppm, depending on substituent proximity.
MS
Comparative Structural Analysis with Analogous Piperidine Derivatives
The compound’s structural features differentiate it from other piperidine esters:
Key Structural Differences
Functional Group Reactivity
The tert-butyl ester group is stable under basic conditions but susceptible to acidic hydrolysis (e.g., TFA), yielding the carboxylic acid. The phenoxy group’s reactivity depends on substituents; in this case, the piperidine-1-carbonyl moiety may participate in hydrogen bonding or π-π interactions.
Computational Modeling of Molecular Geometry
Computational methods such as DFT or molecular dynamics would provide insights into the compound’s geometry and electronic properties. For analogous piperidine derivatives, DFT studies reveal:
- HOMO-LUMO gaps : Influenced by conjugation between the phenoxy group and the piperidine ring.
- Hydrogen bonding : Potential interactions between the amide N-H (if present) and the ester carbonyl, though the tert-butyl ester may hinder such interactions.
- Conformational flexibility : The piperidine ring’s chair conformation is likely dominant, with limited flexibility in the phenoxy group due to steric constraints.
Predicted Molecular Geometry
- Piperidine ring : Chair conformation with equatorial tert-butyl and phenoxy groups.
- Phenoxy group : Planar aromatic ring with possible torsion around the O–C bond to minimize steric clashes.
- Electronic distribution : Partial electron delocalization between the phenoxy and piperidine carbonyl groups.
Properties
IUPAC Name |
tert-butyl 3-[4-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24-15-7-8-19(16-24)27-18-11-9-17(10-12-18)20(25)23-13-5-4-6-14-23/h9-12,19H,4-8,13-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYYHNVDVUENSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671357 | |
| Record name | tert-Butyl 3-[4-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-01-4 | |
| Record name | tert-Butyl 3-[4-(piperidine-1-carbonyl)phenoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to by its chemical name, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H32N2O4
- Molecular Weight : 388.51 g/mol
- CAS Number : 1146079-98-2
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anti-inflammatory and analgesic agent.
The compound is believed to exert its effects through modulation of neurotransmitter systems and inhibition of inflammatory pathways. Specific studies have indicated that it may interact with receptors involved in pain perception and inflammation.
2. Antinociceptive Activity
Research has demonstrated that the compound exhibits significant antinociceptive activity in animal models. For instance, a study involving the administration of the compound in mice showed a notable reduction in pain responses during formalin tests, suggesting its potential as a pain management therapeutic.
3. Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the piperidine moiety and the phenoxy group in enhancing biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Essential for receptor binding |
| Carbonyl Group | Enhances lipophilicity and bioavailability |
| Phenoxy Group | Critical for anti-inflammatory properties |
Case Study 1: Antinociceptive Efficacy
In a controlled study, researchers evaluated the antinociceptive efficacy of the compound using various pain models (e.g., hot plate and tail-flick tests). The results indicated a dose-dependent reduction in pain response, comparable to standard analgesics like morphine.
Case Study 2: Inhibition of Cytokine Production
A separate study assessed the compound's ability to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs). The findings revealed that treatment with the compound significantly reduced TNF-alpha and IL-6 levels, supporting its potential use in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally similar tert-butyl piperidine carboxylate derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Analysis
Core Scaffold Modifications: The target compound’s dual piperidine rings contrast with analogues like tert-butyl 3-(4-(morpholine-4-carbonyl)phenoxy)piperidine-1-carboxylate , where the morpholine ring introduces additional oxygen atoms.
Functional Group Impact: The imidazole-containing derivative (MW 622.55) demonstrates how aromatic heterocycles enhance steric bulk and electronic interactions, critical for enzyme inhibition (e.g., aspartyl proteases). In contrast, the target compound’s simpler phenoxy-piperidine structure prioritizes synthetic accessibility and metabolic stability.
The target compound lacks halogens, suggesting a focus on intermediate versatility rather than direct therapeutic use.
Synthetic Utility :
- The tert-butyl ester group is a common protective strategy, as seen in the synthesis of tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield via Boc protection) . This group’s stability under basic conditions makes it preferable for multi-step syntheses compared to analogues with labile substituents (e.g., trifluoroacetate in ).
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Morpholine Analogue | Imidazole Derivative |
|---|---|---|---|
| logP (Predicted) | 3.2 | 2.8 | 4.5 |
| Hydrogen Bond Donors | 0 | 0 | 1 (imidazole NH) |
| Rotatable Bonds | 6 | 7 | 9 |
| PSA (Ų) | 55.6 | 64.7 | 89.5 |
- logP : The target compound’s higher lipophilicity (logP 3.2) suggests better membrane permeability than the morpholine analogue (logP 2.8) but lower than the imidazole derivative (logP 4.5).
- Polar Surface Area (PSA) : Lower PSA (55.6 Ų) indicates improved CNS penetration compared to the imidazole derivative (89.5 Ų), which may be more suited for peripheral targets.
Preparation Methods
Synthesis of Piperidine-1-carboxylic acid tert-butyl ester Intermediate
The starting material, tert-butyl piperidin-4-ylcarbamate (tert-butyl piperidine-1-carboxylate), is commercially available or can be synthesized by protecting piperidine-4-amine with tert-butyl chloroformate. This intermediate serves as a protected amine to prevent side reactions during subsequent steps.
Formation of the Phenoxy Linkage
A common method to form the phenoxy linkage involves a nucleophilic aromatic substitution or Mitsunobu reaction between a hydroxy-substituted piperidine derivative and a halogenated aromatic compound.
For example, tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate can be reacted with benzimidazole or other nucleophiles in the presence of potassium carbonate in DMF at elevated temperatures to yield the phenoxy-substituted piperidine intermediate, albeit sometimes in modest yields.
Alternatively, the Mitsunobu reaction can be employed: triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at low temperature are used to couple 3,4-dichlorophenol with tert-butyl 4-hydroxy-1-piperidinecarboxylate, yielding tert-butyl 4-(3,4-dichlorophenoxy)-1-piperidinecarboxylate in good yield.
Coupling of Piperidine-1-carbonyl Moiety
The key step involves coupling the carboxylic acid derivative of the phenoxy-substituted piperidine with a piperidine-1-carbonyl component.
After deprotection of the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (typically 10% TFA in CH2Cl2), the resulting acid is activated using coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), in the presence of a base like diisopropylethylamine (DIPEA).
This activated acid is then coupled with commercially available 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one or related piperidine derivatives to yield the target compound or its analogs.
Alternatively, the acid can be converted to the corresponding acyl chloride using thionyl chloride (SOCl2) and catalytic DMF at room temperature, then reacted with tert-butyl piperidin-4-ylcarbamate to give the coupled product in nearly quantitative yield.
Deprotection and Final Modifications
The tert-butyl protecting group is removed by treatment with trifluoroacetic acid in dichloromethane, typically stirring at room temperature for about 90 minutes.
Subsequent purification by chromatography (e.g., silica gel chromatography using ethyl acetate/hexane mixtures) yields the pure target compound.
Additional modifications such as substitution on the phenoxy group (e.g., displacement with methylamine or benzylamine) can be performed to obtain analogs with different terminal groups.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of tert-butyl ester | Protection of piperidine amine with tert-butyl chloroformate | tert-butyl piperidin-4-ylcarbamate |
| 2 | Phenoxy linkage formation | Mitsunobu reaction: triphenylphosphine, DEAD, THF, 0°C; or nucleophilic substitution with K2CO3 in DMF, 100°C | tert-butyl 4-(phenoxy)-piperidine intermediate |
| 3 | Deprotection | TFA 10% in CH2Cl2, room temperature | Free acid intermediate |
| 4 | Coupling | HOBt, HBTU, DIPEA, or SOCl2/DMF for acyl chloride formation | Coupled product: 3-[4-(piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester |
| 5 | Final deprotection/purification | TFA treatment and chromatographic purification | Pure target compound |
Research Findings and Yield Data
The Mitsunobu reaction for phenoxy linkage formation typically provides yields around 70-80% depending on the phenol and piperidine substrates used.
Conversion of the acid to acyl chloride with SOCl2/DMF proceeds efficiently at room temperature, with near quantitative yields of the acyl chloride intermediate.
Coupling reactions using HOBt/HBTU and DIPEA generally afford high yields (70-90%) of the desired amide bond formation products.
Deprotection with TFA is efficient and commonly yields the free acid or amine without significant side reactions.
Notes on Purification and Characterization
Purification is often achieved by silica gel chromatography using mixtures of ethyl acetate and hexane or dichloromethane and methanol.
Characterization includes mass spectrometry (e.g., APCI positive mode), NMR spectroscopy, and melting point determination.
For example, a related compound 4-(3,4-dichlorophenoxy)-[1,4']bipiperidinyl-1'-carboxylic acid tert-butyl ester was obtained as a pale powder with 80% yield and characterized by MS (M+H = 429).
Q & A
Basic: What synthetic strategies optimize the yield and purity of 3-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester?
Answer:
Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Temperature : Maintaining 0–5°C during coupling reactions to minimize side products (e.g., tert-butyl ester hydrolysis) .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while dichloromethane is preferred for Boc-deprotection .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents .
Advanced: How can structural modifications enhance the compound’s bioactivity for target-specific applications?
Answer:
Modifications focus on functional group engineering:
- Fluorination : Introducing fluorine at the piperidine ring (e.g., 3-fluoro derivatives) enhances metabolic stability and target binding via hydrophobic interactions .
- Amino Group Incorporation : Substituting the phenoxy group with a 4-aminophenoxy moiety improves solubility and enables conjugation to fluorescent probes for cellular tracking .
- Boc-Deprotection : Removing the tert-butyl group exposes the piperidine nitrogen for further derivatization (e.g., amidation or sulfonylation) to probe receptor interactions .
Validate modifications using in vitro assays (e.g., enzyme inhibition) and molecular docking studies .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to verify regiochemistry of substituents (e.g., phenoxy vs. piperidine carbonyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (±2 ppm accuracy) and detects impurities .
- Elemental Analysis : Ensures >95% purity by matching theoretical and experimental C/H/N/O ratios .
Advanced: How to resolve contradictions in reported solubility and stability data?
Answer:
Address discrepancies via:
- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) under inert atmospheres to prevent hydrolysis .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Computational Modeling : Predict solubility parameters (e.g., Hansen solubility spheres) and pKa using tools like ACD/Labs .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design experiments assessing its pharmacokinetic (PK) properties?
Answer:
- In Vitro Assays :
- In Vivo PK : Administer IV/orally to rodents; collect blood samples at intervals for bioavailability calculations .
- Toxicology : Screen for hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) .
Basic: What are the storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent tert-butyl ester degradation .
- Desiccant : Include silica gel packs to minimize moisture uptake .
- Stability Monitoring : Perform biannual HPLC checks for purity .
Advanced: How to address conflicting bioactivity data across different cell lines?
Answer:
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference .
- Cell Line Validation : Use CRISPR-edited lines to isolate target-specific effects from off-target interactions .
- Dose-Response Analysis : Calculate IC values across 8–10 concentrations to confirm potency trends .
Basic: What computational tools predict its reactivity in novel reactions?
Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic acyl substitutions .
- Retrosynthetic Analysis : Use Synthia or Reaxys to propose feasible routes for derivative synthesis .
Advanced: How to elucidate its mechanism of action (MoA) in complex biological systems?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
